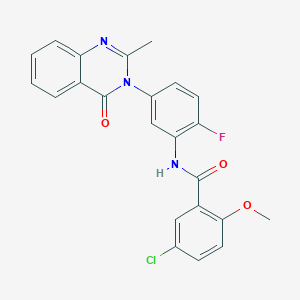
5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H17ClFN3O3 and its molecular weight is 437.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro group at the 5-position
- Fluoro group at the 2-position of a phenyl ring
- Quinazolinone moiety , which is known for diverse pharmacological properties
- Methoxy group at the 2-position of a benzamide
This unique combination of functional groups may influence its biological activity, particularly in relation to enzyme inhibition and receptor interactions.
Anticancer Properties
Research indicates that compounds with quinazolinone structures often exhibit anticancer properties. For instance, studies have shown that derivatives of quinazolinones can induce apoptosis in various cancer cell lines. The specific activity of this compound has yet to be fully elucidated, but its structural analogs have demonstrated:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Activation of apoptotic pathways
A study evaluating related compounds found that they significantly inhibited the growth of human cancer cell lines, suggesting that this compound may have similar effects .
Anti-inflammatory Effects
The presence of a quinazolinone core suggests potential anti-inflammatory activity. Compounds in this class have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The specific mechanism through which this compound exerts anti-inflammatory effects requires further investigation but could involve:
- Inhibition of NF-kB signaling
- Reduction in prostaglandin synthesis
The exact mechanism of action for this compound is not yet fully characterized. However, based on related compounds, it may interact with specific molecular targets such as:
- Enzymes : Binding to active sites to inhibit their function.
- Receptors : Modulating receptor activity, potentially influencing signaling pathways involved in inflammation and cancer.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the quinazolinone core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Fluorination : Introduction of the fluorine atom using electrophilic fluorinating agents.
- Chlorination and Methoxylation : These functional groups are introduced via substitution reactions under controlled conditions.
The synthetic routes allow for high yields and purity, making it feasible for further biological evaluation .
Case Studies and Research Findings
Several studies have evaluated similar compounds in terms of their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Anti-endotoxic properties | |
| 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one | Diverse biological activities | |
| N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Different reactivity patterns |
特性
IUPAC Name |
5-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O3/c1-13-26-19-6-4-3-5-16(19)23(30)28(13)15-8-9-18(25)20(12-15)27-22(29)17-11-14(24)7-10-21(17)31-2/h3-12H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWABHGREOVQNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














